molecular formula C37H32N4O3S3 B2815404 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 681435-77-8

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2815404
CAS RN: 681435-77-8
M. Wt: 676.87
InChI Key: UJPBXBSCYSARIG-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C37H32N4O3S3 and its molecular weight is 676.87. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Carboxamides in Antipsychotic Agents

Heterocyclic analogues, including pyridine-, thiophene-, and benzothiophene-based carboxamides, have been evaluated for their potential as antipsychotic agents. These compounds were studied for their binding affinity towards dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Two derivatives demonstrated potent in vivo activities, suggesting their utility in developing antipsychotic medications with fewer extrapyramidal side effects (Norman et al., 1996).

Sulfonamide-based Hybrid Compounds

Sulfonamides constitute a significant class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. Recent advances in sulfonamide hybrids have led to the development of two-component systems combining sulfonamides with other biologically active scaffolds like coumarin, indole, and pyrazole. These hybrids show promise in enhancing therapeutic efficacy and specificity (Ghomashi et al., 2022).

Benzothiazole and Isoquinoline Derivatives

Compounds featuring benzothiazole and isoquinoline units have been explored for their antimicrobial, anti-inflammatory, and psychotropic activities. These derivatives exhibit notable sedative effects, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. Their synthesis and the correlation between their structural characteristics and biological activities have been extensively studied, offering a foundation for further medicinal chemistry research (Zablotskaya et al., 2013).

Anticancer Activity of Sulfonylbiscompounds

Sulfonylbiscompounds, incorporating dihydropyridine, dihydroisoquinoline, and other heterocyclic moieties, have been synthesized and evaluated for their in vitro anticancer activity. These compounds, through molecular docking studies, have shown potential mechanisms of action for their cytotoxic activities, indicating their usefulness in cancer treatment (Ghorab et al., 2012).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N4O3S3/c42-35(27-14-16-29(17-15-27)47(43,44)41-21-18-26-10-4-5-11-28(26)23-41)39-37-34(36-38-31-12-6-7-13-32(31)45-36)30-19-20-40(24-33(30)46-37)22-25-8-2-1-3-9-25/h1-17H,18-24H2,(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPBXBSCYSARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CN(CC5)CC6=CC=CC=C6)C7=NC8=CC=CC=C8S7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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